Phlorizina

Descripción general

Descripción

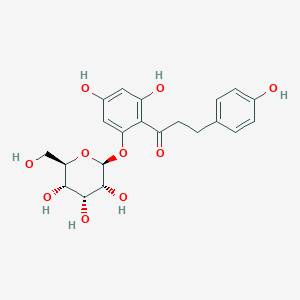

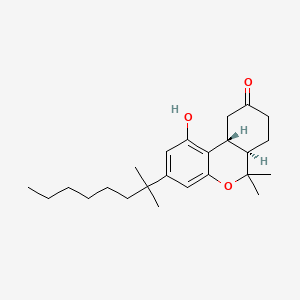

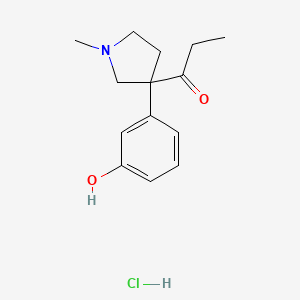

Phlorizin is a naturally occurring glucoside of phloretin, belonging to the dihydrochalcone class of flavonoids. It is primarily found in the bark of apple trees (Malus species) and in trace amounts in other fruits like strawberries. Phlorizin is known for its sweet taste and is a white solid that often appears yellow due to impurities. It is poorly soluble in ether and cold water but dissolves well in ethanol and hot water .

Aplicaciones Científicas De Investigación

Phlorizin has a wide range of scientific research applications:

Chemistry: Used as a reference compound in the study of flavonoids and polyphenols.

Biology: Investigated for its role in plant defense mechanisms and its antioxidant properties.

Medicine: Initially studied as a potential treatment for type 2 diabetes due to its ability to inhibit sodium-glucose symporters, reducing blood glucose levels.

Mecanismo De Acción

Phlorizin, also known as Phloridzin, is a flavonoid that belongs to the dihydrochalcones subclass . It has been recognized for its various biological activities, including antioxidant, antibacterial, antiviral, antidiabetic, antitumor, and hepatoprotective effects .

Target of Action

Phlorizin is an inhibitor of SGLT1 and SGLT2 . These are sodium-glucose transport proteins that play a crucial role in regulating glucose levels in the body .

Mode of Action

Phlorizin competes with D-glucose for binding to the SGLT1 and SGLT2 carriers . This action reduces renal glucose transport, thereby lowering the amount of glucose in the blood . Additionally, Phlorizin can exert antioxidant effects by regulating the IL-1β/IKB-α/NF-KB signaling pathway . It also exerts its antibacterial activity by reducing intracellular DNA agglutination, reducing intracellular protein and energy synthesis, and destroying intracellular metabolism .

Biochemical Pathways

Phlorizin affects several biochemical pathways. It can increase the activity of antioxidant enzymes in the body, such as superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GSH-Px), glutathione Glypeptide peroxidase (GPx), and glutathione reductase (GR) . It also suppresses the TLR4-induced NF-κB signaling pathway, leading to inhibition of NO and cytokines (TNF-α and IL-6) production .

Pharmacokinetics

Phlorizin is deglycosylated into phloretins in the small intestine . These dihydrochalcones are further converted by UDP-glucuronosyltransferases

Análisis Bioquímico

Biochemical Properties

Phlorizin exerts antioxidant effects by regulating the IL-1β/IKB-α/NF-KB signaling pathway . It increases the activity of antioxidant enzymes in the body, such as superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GSH-Px), glutathione Glypeptide peroxidase (GPx), and glutathione reductase (GR) .

Cellular Effects

Phlorizin has various effects on cells. It can improve the biochemical indicators of aging mice, regulate apoptosis-related proteins to inhibit apoptosis, and modulate the IL-1β/IKB-α/NF-KB signaling pathway to exert antioxidant effects . It also exerts its antibacterial activity by reducing intracellular DNA agglutination, reducing intracellular protein and energy synthesis, and destroying intracellular metabolism .

Molecular Mechanism

Phlorizin is an inhibitor of SGLT1 and SGLT2 because it competes with D-glucose for binding to the carrier . This action reduces renal glucose transport, lowering the amount of glucose in the blood . It also exerts its anti-tumor effect by regulating cell proliferation and apoptosis processes, inhibiting the proliferation of tumor cells .

Temporal Effects in Laboratory Settings

Phlorizin can improve the biochemical indicators of aging mice over time . It regulates apoptosis-related proteins to inhibit apoptosis, and modulates the IL-1β/IKB-α/NF-KB signaling pathway to exert antioxidant effects .

Dosage Effects in Animal Models

In diet-induced obese animal models, the anti-obesity effect of phlorizin was related to thermogenesis of brown adipose tissue by activating the signaling pathway Tyk2/STAT3 .

Metabolic Pathways

Phlorizin is involved in the metabolic pathway that regulates the IL-1β/IKB-α/NF-KB signaling pathway . It increases the activity of antioxidant enzymes in the body, such as superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GSH-Px), glutathione Glypeptide peroxidase (GPx), and glutathione reductase (GR) .

Transport and Distribution

Phlorizin is a polar compound that requires a membrane-bound transporter protein to traverse membranes . It is primarily found in the plants of the Malus genus .

Subcellular Localization

Phlorizin can induce the expression of stress-responsive genes hsp-16.2 and sod-3 and nuclear localization of DAF-16, a FOXO transcription factor modulating stress response and lifespan in C. elegans .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Phlorizin can be synthesized through the interaction of malonyl-CoA and p-hydroxydihydrocinnamoyl-CoA, catalyzed by chalcone synthase to produce phloretin. A glucose moiety is then attached to phloretin at position 2′ to generate phlorizin .

Industrial Production Methods: Industrial production of phlorizin involves extraction from natural sources, primarily apple tree bark. Techniques such as macroporous resin adsorption, chitosan flocculation, high-performance centrifugal partition chromatography, and polyamide chromatography column separation are employed to isolate and purify phlorizin .

Análisis De Reacciones Químicas

Types of Reactions: Phlorizin undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. In the intestine, phlorizin is hydrolyzed to phloretin and glucose by β-glucosidase .

Common Reagents and Conditions:

Hydrolysis: Enzymatic hydrolysis using β-glucosidase.

Oxidation-Reduction: Phlorizin can be metabolized into phlorizin acid and phloroglucinol through oxidation-reduction reactions.

Major Products:

Hydrolysis: Phloretin and glucose.

Oxidation-Reduction: Phlorizin acid and phloroglucinol.

Comparación Con Compuestos Similares

Phlorizin is unique among dihydrochalcones due to its specific inhibition of sodium-glucose symporters. Similar compounds include:

Phloretin: The aglycone of phlorizin, which also exhibits antioxidant and anti-inflammatory properties.

Empagliflozin, Canagliflozin, and Dapagliflozin: Synthetic analogs of phlorizin developed for the treatment of type 2 diabetes with more selective inhibitory activity towards glucose transport at the kidney.

Phlorizin stands out due to its natural occurrence and historical significance in the study of glucose transport inhibition.

Propiedades

IUPAC Name |

1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O10/c22-9-16-18(27)19(28)20(29)21(31-16)30-15-8-12(24)7-14(26)17(15)13(25)6-3-10-1-4-11(23)5-2-10/h1-2,4-5,7-8,16,18-24,26-29H,3,6,9H2/t16-,18-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOUVKUPGCMBWBT-QNDFHXLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3075339 | |

| Record name | Phlorizin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [ChromaDex MSDS], Solid | |

| Record name | Phlorhizin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16584 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Phlorizin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036634 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1 mg/mL at 22 °C | |

| Record name | Phlorizin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036634 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60-81-1 | |

| Record name | Phloridzin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phlorhizin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phlorizin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16771 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phlorizin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHLORIZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CU9S17279X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phlorizin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036634 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

110.0 °C | |

| Record name | Phlorizin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036634 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of phloridzin, and how does it interact with this target?

A1: Phloridzin is a well-known inhibitor of sodium-glucose cotransporters (SGLTs), particularly SGLT1 and SGLT2. [, , , ] It exerts its effect by competitively binding to the glucose binding site on these transporters, thereby blocking glucose uptake. [, ]

Q2: What are the downstream effects of phloridzin's inhibition of SGLTs?

A2: By inhibiting SGLTs in the intestines, phloridzin reduces intestinal glucose absorption. [, , ] Inhibition of SGLT2 in the kidneys leads to increased urinary glucose excretion. [, ] These effects contribute to phloridzin's anti-hyperglycemic properties. [, , ]

Q3: Beyond SGLT inhibition, what other mechanisms contribute to phloridzin's biological activity?

A3: Phloridzin exhibits antioxidant properties by scavenging free radicals and upregulating antioxidant enzyme activity. [, , , , ] It also demonstrates anti-inflammatory properties by modulating inflammatory pathways. [, ]

Q4: How does phloridzin impact glucose metabolism in the liver?

A4: Phloridzin has been shown to modulate hepatic glucose metabolism. In diabetic rat models, it improved glucose uptake and utilization, potentially by influencing hepatic enzyme activity. [, , ]

Q5: Does phloridzin affect lipid metabolism?

A5: Research suggests that phloridzin may positively influence lipid metabolism. In diabetic animal models, it has shown potential in reducing serum triglyceride levels and improving lipid profiles. [, ]

Q6: What is the molecular formula and weight of phloridzin?

A6: The molecular formula of phloridzin is C21H24O10, and its molecular weight is 436.40 g/mol. []

Q7: Has the structure of phloridzin been confirmed by techniques like X-ray crystallography?

A7: Yes, the structure of phloridzin has been confirmed through X-ray crystallography, revealing its exact molecular conformation. [] This information is valuable for understanding its interactions with target proteins.

Q8: What is known about the stability of phloridzin under various conditions?

A8: Phloridzin stability can be influenced by factors such as pH, temperature, and light exposure. Studies have investigated the impact of these factors on its degradation. [, ]

Q9: Are there any strategies to enhance the stability or solubility of phloridzin?

A9: Yes, complexation techniques, such as encapsulation with hydroxypropyl-β-cyclodextrin, have been explored to enhance phloridzin's solubility and stability. []

Q10: Are there any specific challenges related to the formulation of phloridzin for various applications?

A10: Formulation challenges include its limited water solubility and potential degradation under certain conditions. Addressing these challenges is crucial for developing stable and bioavailable formulations. [, ]

Q11: How does the structure of phloridzin contribute to its ability to inhibit SGLTs?

A11: The structure of phloridzin, particularly the glucose moiety and the phenolic rings, is crucial for its interaction with the glucose binding site of SGLTs. Modifications to these structural elements can significantly impact its inhibitory activity. [, ]

Q12: Have any studies investigated the SAR of phloridzin and its derivatives?

A12: Yes, several studies have explored the impact of structural modifications on phloridzin's activity. For instance, modifying the phenolic rings or the sugar moiety can alter its potency and selectivity towards different SGLT isoforms. [, ]

Q13: What is known about the absorption, distribution, metabolism, and excretion (ADME) of phloridzin?

A13: Phloridzin is absorbed from the gut but undergoes extensive metabolism, primarily by gut microbiota, into phloretin and glucose. [, ] Its metabolites are then further metabolized and excreted.

Q14: Does phloridzin cross the blood-brain barrier?

A14: While phloridzin itself may have limited blood-brain barrier permeability, its aglycone metabolite, phloretin, has been detected in the brain. [, ]

Q15: What in vitro models have been used to study the effects of phloridzin?

A15: Various in vitro models, including cell lines like Caco-2 (intestinal cells) and LLC-PK1 (renal cells), have been employed to investigate phloridzin's effects on glucose uptake and transport. [, , ]

Q16: What animal models have been used in phloridzin research, and what are the key findings?

A16: Rodent models like diabetic rats and mice have been extensively used to study phloridzin's anti-diabetic effects. Studies have demonstrated its potential to lower blood glucose levels, improve glucose tolerance, and positively impact lipid profiles. [, , , , ]

Q17: Are there any specific drug delivery systems being investigated for phloridzin?

A19: Research on phloridzin delivery systems is ongoing, exploring strategies to enhance its bioavailability and target its delivery to specific tissues like the intestines or kidneys. []

Q18: What analytical techniques are commonly employed to quantify phloridzin in various matrices?

A20: High-performance liquid chromatography (HPLC) coupled with various detectors, such as diode array detection (DAD) or mass spectrometry (MS), is widely used for phloridzin quantification in biological samples and plant extracts. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-but-2-enedioic acid;3-[2-[ethyl(2-phenylethyl)amino]ethyl]phenol](/img/structure/B1677632.png)